2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C14H8Cl2N2O and its molecular weight is 291.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Studies
2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been a subject of research primarily in the synthesis of various chemical compounds and their biological applications. For instance, it has been used in the synthesis of oxopyrimidines and thiopyrimidines, which were evaluated for antibacterial and antifungal activities. This showcases its potential as a precursor in the development of antimicrobial agents (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009).
Heterocyclic Chemistry
In heterocyclic chemistry, the compound has been utilized to synthesize heterosubstituted chalcones and oxopyrimidines. These compounds underwent further reactions to form pyrimidinones, which were also investigated for their antimicrobial properties (Joshi, Vekariya, Dodiya, Ghetiya, & Joshi, 2012).
Development of Fluorescent Molecular Rotors
Research has also explored the synthesis of fluorescent molecular rotors using this compound. These molecular rotors have potential applications in various fields including material sciences and bioimaging (Jadhav & Sekar, 2017).
Catalysis and Green Chemistry
The compound has been used in catalytic processes to synthesize imidazo[1,2-a]pyridines. These syntheses often focus on environmentally friendly approaches and the development of novel reaction pathways, highlighting the compound's role in green chemistry (Alizadeh, Roosta, & Rezaiyehraad, 2020).
Spectroscopic Applications
Research into the synthesis of imidazo[1,2-a]pyridines has also involved its use in spectroscopic studies, such as the investigation of novel fluorescent dyes (Shahrisa, Safa, & Esmati, 2014).
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-4-5-10(11(16)7-9)14-12(8-19)18-6-2-1-3-13(18)17-14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGVXBUPBWOEMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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